

# AZD-5438 discontinuation in phase II clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# AZD-5438 Discontinuation: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the discontinuation of **AZD-5438** in clinical development. The information is intended to assist researchers who may be working with this compound in a non-clinical setting.

### Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of AZD-5438 discontinued?

The clinical development program for **AZD-5438** was terminated prematurely due to issues with tolerability and exposure observed in Phase I clinical trials.[1][2] Specifically, continuous dosing schedules were not well tolerated by patients.[1][2]

Q2: What were the specific adverse events observed in the clinical trials?

The most common adverse events reported across three Phase I studies were nausea and vomiting.[1][2] When **AZD-5438** was administered continuously at a dose of 40 mg four times daily, it was deemed intolerable, leading to the premature termination of the studies for safety reasons.[1]



Q3: Was AZD-5438 effective in preclinical studies?

Yes, in preclinical studies using human tumor xenografts, orally administered **AZD-5438** demonstrated significant inhibition of tumor growth.[3][4] It showed broad antiproliferative activity against a range of tumor cell lines, including lung, colorectal, breast, and prostate cancers.[4][5]

Q4: What is the mechanism of action of AZD-5438?

**AZD-5438** is a potent oral inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[3][5][6][7] By inhibiting these CDKs, it blocks the phosphorylation of their substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1, S, and G2-M phases.[3]

# **Troubleshooting Guide for In Vitro & In Vivo Experiments**

Problem 1: High cytotoxicity observed in cell culture experiments at expected efficacious concentrations.

- Possible Cause: High interpatient variability and accumulation after multiple doses were
  observed in clinical trials, suggesting that sensitive cell lines might experience toxicity.[1][2]
  Continuous exposure, even at lower concentrations, might be leading to off-target effects or
  exaggerated on-target toxicity.
- Troubleshooting Steps:
  - Review Dosing Schedule: Preclinical data indicated that continuous daily dosing was required for maximum antitumor activity.[6] However, if toxicity is an issue, consider intermittent dosing schedules, which were better tolerated in the clinical setting.[1][2]
  - Concentration Titration: Perform a detailed dose-response curve to identify a narrower therapeutic window for your specific cell line. The IC50 for inhibition of proliferation in various cell lines ranged from 0.2 μM to 1.7 μM.[4][5]
  - Washout Experiments: The inhibitory effect of AZD-5438 on pRb phosphorylation was found to be rapidly reversible upon removal of the drug in preclinical studies.[6]



Incorporating washout steps in your protocol could help mitigate continuous exposurerelated toxicity.

Problem 2: Lack of significant tumor growth inhibition in xenograft models.

- Possible Cause: Suboptimal dosing schedule or insufficient drug exposure.
- Troubleshooting Steps:
  - Verify Dosing Regimen: Efficacious doses in preclinical xenograft models were reported to be around 50 mg/kg twice daily or 75 mg/kg once daily, administered orally.[3] A comparison of different schedules indicated that chronic daily oral dosing provided the optimal therapeutic window.[3]
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of AZD-5438. In vivo studies showed that efficacious doses maintained suppression of biomarkers like phospho-pRb for at least 16 hours after a single dose.[3][6] The plasma half-life in humans was short, around 1-3 hours.[8][9]
  - Formulation and Administration: Ensure proper formulation for oral administration to achieve adequate bioavailability.

### **Data Presentation**

Table 1: IC50 Values of AZD-5438 Against Various Cyclin-Dependent Kinases

| Target Enzyme  | IC50 (nM)   |
|----------------|-------------|
| Cyclin E-CDK2  | 6[5][6][7]  |
| Cyclin A-CDK2  | 45[5][6]    |
| Cyclin B1-CDK1 | 16[5][6][7] |
| Cyclin T-CDK9  | 20[5][6][7] |
| p25-CDK5       | 14-21[5][6] |
| Cyclin D3-CDK6 | 21[6]       |



Table 2: Summary of Phase I Clinical Trial Dosing Schedules and Outcomes

| Study   | Dosing Schedule                                                               | Number of Patients | Key Outcomes                                                                           |
|---------|-------------------------------------------------------------------------------|--------------------|----------------------------------------------------------------------------------------|
| Study 1 | Four times daily, once<br>every 7 days                                        | 19                 | Generally well-<br>tolerated; no<br>intolerable dose<br>identified.[1][2]              |
| Study 2 | Four times daily, for<br>14 consecutive days<br>followed by 7 days of<br>rest | 17                 | Prematurely terminated due to safety issues.[1][2]                                     |
| Study 3 | Continuous four times daily                                                   | 28                 | 40 mg four times daily was considered intolerable; study terminated prematurely.[1][2] |

## **Experimental Protocols**

Western Blotting for pRb Phosphorylation

This protocol is based on the methodology described in preclinical studies to assess the pharmacodynamic effects of AZD-5438.[6]

- Cell Treatment: Plate and grow SW620 cells asynchronously. Treat the cells with a range of concentrations of AZD-5438 or a DMSO vehicle control.
- Cell Lysis: After the desired treatment duration (e.g., 2 hours), lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.



- Antibody Incubation:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., Ser249/Thr252, Ser807/Ser811) and total pRb overnight at 4°C.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **AZD-5438**, inhibiting CDK1, 2, and 9 to block cell cycle progression.





Click to download full resolution via product page

Caption: Logical flow illustrating the reasons for the discontinuation of AZD-5438 development.





Click to download full resolution via product page

Caption: A typical experimental workflow for assessing **AZD-5438** target engagement in vitro.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-5438 discontinuation in phase II clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1666222#azd-5438-discontinuation-in-phase-ii-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com